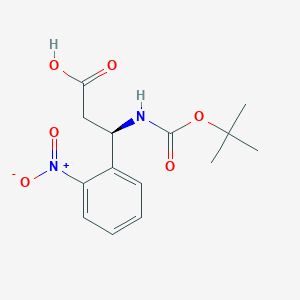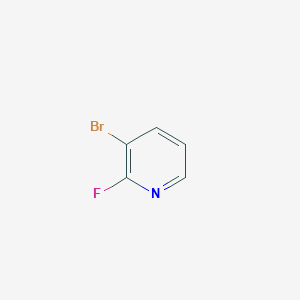![molecular formula C17H23N3O2 B1273709 N-[1-(4-cianofenil)piperidin-4-il]carbamato de tert-butilo CAS No. 344566-78-5](/img/structure/B1273709.png)
N-[1-(4-cianofenil)piperidin-4-il]carbamato de tert-butilo
Descripción general
Descripción
The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group -O-C(=O)-NR2, where R can be a variety of alkyl or aryl groups. This particular compound features a tert-butyl group, a piperidine ring, and a 4-cyanophenyl moiety, indicating its potential utility in organic synthesis and medicinal chemistry as an intermediate or building block for more complex molecules.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely involve similar multi-step synthetic routes, utilizing tert-butyl carbamate and piperidine derivatives as key starting materials.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates and their derivatives has been extensively studied using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . Similarly, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been reported, which includes characterization using NMR, MS, FT-IR, and X-ray diffraction techniques . These studies indicate that a detailed molecular structure analysis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely reveal important information about its geometric parameters, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their reactivity as N-(Boc)-protected nitrones . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the diverse chemical transformations that tert-butyl carbamate derivatives can undergo . These examples suggest that tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate could also be involved in various chemical reactions, potentially leading to the formation of pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. Studies on related compounds have revealed information about their physicochemical properties through spectroscopic methods and computational analyses. For instance, the synthesis, crystal structure, DFT study, and hirshfeld surface analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . Similarly, the molecular electrostatic potential and frontier molecular orbital analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, which can be used to predict the physical and chemical properties of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate .
Aplicaciones Científicas De Investigación
Síntesis de Ceftolozano
Ceftolozano: es un nuevo antibiótico cefalosporínico de quinta generación con un amplio espectro antibacteriano y una fuerte actividad contra bacterias Gram-positivas y Gram-negativas, incluida la Pseudomonas aeruginosa multirresistente . El compuesto N-[1-(4-cianofenil)piperidin-4-il]carbamato de tert-butilo sirve como un intermedio importante en la síntesis de ceftolozano. La síntesis implica múltiples pasos, incluida la aminación, reducción, esterificación, protección de tritilo y condensación, comenzando con la 1-metil-1H-pirazol-5-amina .
Síntesis Quiral Selectiva
El compuesto se utiliza en la síntesis asistida por cetorreductasa de tert-butilo {5-[(4-cianofenil)(hidroxi)metil]-2-fluorofenil}carbamato quiral selectivo . Este proceso es crucial para lograr una alta selectividad quiral, lo cual es significativo en la industria farmacéutica para la producción de sustancias enantioméricamente puras. Las condiciones óptimas para esta síntesis incluyen una temperatura de 40 °C, pH 7.0 y cargas específicas de enzimas y sustratos para lograr una selectividad quiral superior al 99% .
Precursor de Fármacos Antidepresivos
El this compound actúa como un ingrediente preliminar en la síntesis de fármacos antidepresivos como la Citalopram y el Oxalato de Escitalopram . Estos fármacos funcionan inhibiendo selectivamente la captación de serotonina (5-HT), proporcionando efectos terapéuticos para la depresión y los trastornos de ansiedad .
Intermediarios de Benzohidrol
El compuesto también está involucrado en la síntesis de varios benzohidroles, específicamente clorobenzohidroles, que son intermediarios en la preparación de nefopam . El nefopam es un analgésico no opioide que se utiliza para aliviar el dolor de moderado a intenso y tiene propiedades de relajante muscular y antidepresivo .
Derivados de Piperazina
La piperazina y sus derivados, incluido el this compound, son bloques de construcción valiosos en la síntesis de una amplia gama de compuestos orgánicos, como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas . Estos derivados tienen diversas aplicaciones en química medicinal y desarrollo de fármacos.
Evaluación Biológica
El compuesto ha sido evaluado por su actividad biológica, particularmente sus propiedades antimicrobianas. Las modificaciones del compuesto, como la introducción de un grupo difluoro en posiciones específicas del anillo de benceno, pueden influir en su fuerza y eficacia antimicrobianas .
Mecanismo De Acción
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The depolarization of the bacterial cytoplasmic membrane induced by this compound suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of protacs, which are designed to induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
A compound with a similar structure has been reported to induce the depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial effect .
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRJBIMLSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383443 | |
| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344566-78-5 | |
| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

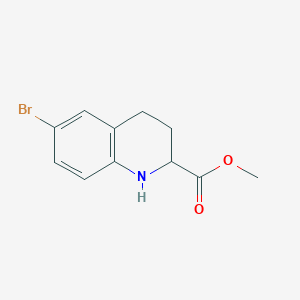
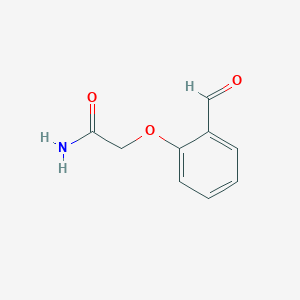
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)



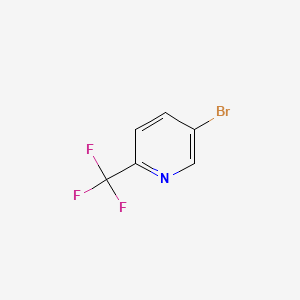
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)

